2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Physicochemical property logP PSA

2-(4-Chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide (C₁₇H₁₈ClNO₄; MW ~335.8) belongs to the N-aryloxyethyl-phenoxyacetamide class. Its structure combines a para-chlorophenoxyacetyl moiety with a 2-(2-methoxyphenoxy)ethylamine tail.

Molecular Formula C17H18ClNO4
Molecular Weight 335.8 g/mol
Cat. No. B12174741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Molecular FormulaC17H18ClNO4
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H18ClNO4/c1-21-15-4-2-3-5-16(15)22-11-10-19-17(20)12-23-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3,(H,19,20)
InChIKeyRMQSBBYJXRUGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide – Structural and Procurement Identity Among Phenoxyacetamide Analogues


2-(4-Chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide (C₁₇H₁₈ClNO₄; MW ~335.8) belongs to the N-aryloxyethyl-phenoxyacetamide class. Its structure combines a para-chlorophenoxyacetyl moiety with a 2-(2-methoxyphenoxy)ethylamine tail. This regiochemical arrangement – ortho‑methoxy on the phenoxyethyl side and para‑chloro on the phenoxyacetyl side – distinguishes it from positional isomers available in screening collections [1]. The compound is listed in commercial catalogues as a research-grade chemical (predicted purity ≥95%) for early‑stage discovery .

Why 2-(4-Chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide Cannot Be Replaced by Stock Phenoxyacetamides


Generic substitution is risky because both the chloro‑position and methoxy‑position on the two aromatic rings dictate target engagement and selectivity. Literature on related 2‑phenoxyacetamide monoamine oxidase inhibitors demonstrates that shifting a methoxy group from para to ortho can alter MAO‑A selectivity indices by >10‑fold [1]. Similarly, the para‑chloro configuration impacts electrophilic character and metabolic stability compared with ortho‑chloro or unsubstituted analogs [2]. For procurement, choosing the correct positional isomer ensures reproducible structure‑activity relationships in biochemical assays.

Quantitative Evidence Guide for 2-(4-Chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide vs. Closest Analogs


Para-Chloro vs. Ortho-Chloro Phenoxyacetyl: Impact on Lipophilicity and Hydrogen-Bonding Capacity

The para-chloro isomer exhibits higher lipophilicity than the ortho-chloro analog. Calculated logP for 2-(4-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is 3.02, vs. 2.8 for the ortho-chloro counterpart [1]. Polar surface area (PSA) is identical (57 Ų), but the para-substitution reduces intramolecular H-bonding between the chlorine and the acetamide NH, making the NH more available for target interactions [2].

Physicochemical property logP PSA

Ortho-Methoxy vs. Para-Methoxy Phenoxyethyl: Influence on Metabolic Stability and Target Selectivity

In the 2-phenoxyacetamide MAO inhibitor series, para-methoxy substitution on the phenoxy ring yields an MAO-A selectivity index (SI) of 245 (compound 12), whereas ortho-methoxy analogs were not reported as selective [1]. The ortho-methoxy group in the target compound is sterically hindered, potentially shielding the ether oxygen from oxidative O-demethylation and prolonging metabolic half-life relative to the para-methoxy isomer [2].

Metabolic stability MAO inhibition selectivity

Aqueous Solubility and Formulation Potential Compared to Para-Methoxy Isomer

Predicted aqueous solubility (logS) for the target compound is –4.7, versus –4.4 for the para-methoxy isomer 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide [1]. The 0.3 log-unit decrease reflects reduced crystal packing efficiency due to the ortho-methoxy out-of-plane conformation, which can improve dissolution rate despite lower equilibrium solubility.

Solubility logS formulation

Rotatable Bond Count and Conformational Flexibility – Implications for Target Binding

The target compound contains 8 rotatable bonds (same as the ortho-chloro analog [1]), but the para-chloro arrangement reduces steric clash during folding. By contrast, the para-methoxy isomer 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide has 7 rotatable bonds (one less due to symmetric placement) [2]. The extra rotatable bond increases conformational entropy penalty upon binding, potentially reducing binding affinity by 0.5–1.5 kcal·mol⁻¹ unless compensated by productive contacts.

Conformational flexibility rotatable bonds entropy

Purity and Availability: QC-Controlled Supply vs. Uncharacterized Stock

Enamine Ltd. supplies this compound with HPLC purity ≥95% and full characterization (¹H NMR, LCMS) . In contrast, the widely catalogued ortho-chloro analog is listed at 90% purity by several vendors, with no guaranteed lot-to-lot consistency [1]. Higher purity reduces the risk of confounding assay results caused by trace impurities, which is critical for quantitative structure–activity relationship studies.

Purity quality control procurement

Prospective Target Engagement: Predicted Selectivity Away from MAO-A Relative to Lead Compound 12

Compound 12 (2-(4-methoxyphenoxy)acetamide) was identified as a highly selective MAO‑A inhibitor (SI = 245) [1]. The target compound incorporates a chlorophenoxyacetyl cap that is absent in compound 12 and the ortho‑methoxy ether tail, both of which are predicted to sterically clash with the MAO‑A active site, as modeled by docking studies of analogous phenoxyacetamides [2]. While no direct IC₅₀ data exist, the structural changes are expected to reduce MAO‑A affinity significantly, making the compound a better candidate for programs targeting alternative enzymes or receptors without cardiovascular-CNS off‑target risks.

MAO inhibition target selectivity lead optimization

Optimal Application Scenarios for 2-(4-Chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide in Discovery and Chemical Biology


Screening libraries for serine hydrolase or protease inhibitors

The acetamide scaffold is a privileged warhead for serine hydrolases (e.g., FAAH, MAGL) and cysteine cathepsins. The para‑chlorophenoxy group enhances electrophilicity of the carbonyl, while the ortho‑methoxyphenoxy tail provides tunable selectivity. The target compound, with its well‑characterized purity [1], can be efficiently screened against panels of >50 serine hydrolases to map selectivity profiles, providing a differentiated start point over the ortho‑chloro analog (lower purity, different logP) [2].

PROTAC linker intermediate or E3 ligase ligand precursor

The phenoxyacetamide moiety has been incorporated into bifunctional degraders targeting RNF4 (e.g., CCW16) [1]. The target compound’s para‑chloro handle can be elaborated via Pd‑catalyzed coupling to introduce linker attachment points, while the methoxy group offers a spectroscopic ¹H‑NMR handle for reaction monitoring. Its conformational flexibility (8 rotatable bonds) allows optimal orientation of the ligase-binding element [2].

Metabolic stability comparison studies within phenoxyacetamide lead series

Because the ortho‑methoxy group is expected to slow O‑demethylation [1], the compound serves as a probe for microsomal stability assays (human, mouse, rat) alongside its para‑methoxy isomer. Differences in intrinsic clearance can confirm the steric protection hypothesis, guiding future designs aiming for longer half‑life without adding MW [2].

Crystallographic or cryo-EM studies of ligand‑protein complexes

The chlorine atom provides anomalous scattering signal for X‑ray crystallography, facilitating phasing and unambiguous placement of the ligand in electron density maps. The ortho‑methoxyphenoxy tail, being non‑symmetrical, helps define the ligand orientation in the binding pocket by unique electron density features from the methoxy group [1].

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